molecular formula C15H11ClN4S B12044996 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 160284-97-9

4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12044996
CAS No.: 160284-97-9
M. Wt: 314.8 g/mol
InChI Key: KTGCZUILKVUFLJ-LICLKQGHSA-N
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Description

4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-chlorophenyl group, which can influence its electronic properties and reactivity.

Properties

CAS No.

160284-97-9

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(21)20(14)17-10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+

InChI Key

KTGCZUILKVUFLJ-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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